molecular formula C6H10ClF2N B11753864 (1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane;hydrochloride

(1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane;hydrochloride

Cat. No.: B11753864
M. Wt: 169.60 g/mol
InChI Key: QMDZLCXWXXBOKU-FHAQVOQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4S)-5,5-difluoro-2-azabicyclo[221]heptane hydrochloride is a bicyclic compound featuring a nitrogen atom and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride typically involves the difluoromethylation of a suitable bicyclic precursor. One common method includes the use of difluoromethylation reagents under catalytic conditions. For instance, the difluoromethylation can be achieved using a metal-based catalyst to transfer the difluoromethyl group to the bicyclic precursor .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quaternary ammonium cations.

    Reduction: Various nitrogen-containing derivatives.

    Substitution: Compounds with different functional groups replacing the fluorine atoms.

Mechanism of Action

The mechanism of action of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets. The compound can modulate biological pathways by binding to receptors or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride is unique due to its bicyclic structure and the presence of two fluorine atoms, which impart distinct chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C6H10ClF2N

Molecular Weight

169.60 g/mol

IUPAC Name

(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane;hydrochloride

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)2-5-1-4(6)3-9-5;/h4-5,9H,1-3H2;1H/t4-,5-;/m0./s1

InChI Key

QMDZLCXWXXBOKU-FHAQVOQBSA-N

Isomeric SMILES

C1[C@H]2CC([C@@H]1CN2)(F)F.Cl

Canonical SMILES

C1C2CC(C1CN2)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.